Pyridine, 3-cyclohexyl-4-ethoxy-

Description

Contextual Importance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

The pyridine scaffold, a six-membered heteroaromatic ring isoelectronic with benzene (B151609), is a cornerstone of modern chemical science. numberanalytics.com Its derivatives are integral to a vast array of fields, from medicinal chemistry and drug development to materials science and agrochemicals. numberanalytics.comnih.govrsc.org The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to form hydrogen bonds, which are crucial for biological activity and have led to the incorporation of this structure in over 7,000 drug candidates. nih.gov Pyridine-containing compounds are found in numerous FDA-approved drugs, highlighting their clinical relevance. rsc.orgnih.gov Furthermore, their utility as ligands in organometallic chemistry and as catalysts in organic synthesis underscores their profound impact on chemical innovation. nih.gov The functionalization of the pyridine ring is a powerful tool for creating novel molecules with tailored properties, making it a subject of intense and ongoing research. jiaolei.groupresearchgate.net

Historical Development and Theoretical Foundations Pertaining to Substituted Pyridines

The history of pyridine dates back to 1846, when it was first isolated. nih.gov Its structure, analogous to benzene with a nitrogen atom replacing a methine group, was determined in the late 1860s and early 1870s. nih.govwikipedia.org A pivotal moment in the synthesis of substituted pyridines was the development of the Hantzsch pyridine synthesis in 1881, a multicomponent reaction that allows for the construction of the pyridine ring from simple precursors. nih.govwikipedia.org

The theoretical foundation of pyridine chemistry lies in its electronic structure. It is an aromatic compound, adhering to Hückel's rule with six delocalized π-electrons. wikipedia.orgalgoreducation.com However, the electronegative nitrogen atom creates an uneven distribution of electron density, resulting in a dipole moment and making the ring electron-deficient compared to benzene. wikipedia.orgalgoreducation.com This electronic nature dictates its reactivity, making it generally less reactive towards electrophilic substitution (which typically occurs at the 3-position) and more susceptible to nucleophilic substitution (at the 2- and 4-positions). nih.govwikipedia.org

Unique Structural Features and Electronic Configuration of Pyridine, 3-cyclohexyl-4-ethoxy-

While specific experimental data for Pyridine, 3-cyclohexyl-4-ethoxy- is not widely available in the surveyed literature, its structure and electronic properties can be inferred from the principles of pyridine chemistry.

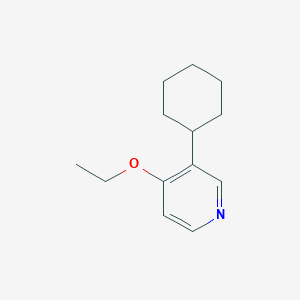

The molecule consists of a central pyridine ring substituted at the 3-position with a cyclohexyl group and at the 4-position with an ethoxy group.

Pyridine Core: The foundational pyridine ring is a planar, sp²-hybridized system. wikipedia.org The nitrogen atom possesses a lone pair of electrons in an sp² orbital that lies in the plane of the ring and is responsible for its basicity (pKa of the pyridinium (B92312) ion is ~5.25). numberanalytics.comwikipedia.org This lone pair does not participate in the aromatic system. wikipedia.org

Substituent Effects:

3-Cyclohexyl Group: The cyclohexyl group is a bulky, non-aromatic, alkyl substituent. It is an electron-donating group through an inductive effect, which would slightly increase the electron density of the pyridine ring.

The combination of these substituents would make the pyridine ring more electron-rich than unsubstituted pyridine, potentially influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Overview of Current Research Trajectories and Unexplored Potential of Pyridine, 3-cyclohexyl-4-ethoxy-

Current research on pyridine derivatives is heavily focused on the development of new, efficient, and selective methods for C-H functionalization. acs.orgnih.gov This allows for the direct introduction of various functional groups onto the pyridine ring, which is crucial for synthesizing complex molecules and for the late-stage functionalization of drug candidates. researchgate.netinnovations-report.com Transition-metal-free reactions and photoredox catalysis are emerging as powerful tools in this area. jiaolei.groupacs.org

Given the lack of specific research on Pyridine, 3-cyclohexyl-4-ethoxy-, its potential remains largely unexplored. Based on its structure, several research avenues could be pursued:

Medicinal Chemistry: The combination of a lipophilic cyclohexyl group and an ethoxy group, which can participate in hydrogen bonding, suggests that this molecule could be investigated for biological activity. Many pyridine derivatives are active in the central nervous system, and the specific substitution pattern could be explored for various therapeutic targets.

Materials Science: The electronic properties modified by the substituents could make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Catalysis: The substituted pyridine could be explored as a ligand for metal catalysts, where the electronic and steric properties of the substituents could influence the activity and selectivity of the catalyst.

Aims and Scope of Scholarly Inquiry into Pyridine, 3-cyclohexyl-4-ethoxy-

The primary aim of future scholarly inquiry into Pyridine, 3-cyclohexyl-4-ethoxy- would be to synthesize the compound and thoroughly characterize its physicochemical properties and reactivity. The scope of such research would encompass:

Synthesis and Characterization: Developing an efficient and scalable synthesis route. Full characterization would involve techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Reactivity Studies: Investigating its behavior in various chemical reactions, including electrophilic and nucleophilic substitutions, to understand how the specific substituents influence the reactivity of the pyridine core.

Biological Screening: A broad screening of its biological activity against various cell lines and receptor targets to identify any potential therapeutic applications.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model its electronic structure, predict its reactivity, and guide experimental work. nih.govacs.org

Properties

CAS No. |

63785-85-3 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-cyclohexyl-4-ethoxypyridine |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-8-9-14-10-12(13)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3 |

InChI Key |

DPXYRDLMTDYLPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=NC=C1)C2CCCCC2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Mechanistic Pathways for Pyridine, 3 Cyclohexyl 4 Ethoxy

Retrosynthetic Dissection and Key Synthetic Precursors of Pyridine (B92270), 3-cyclohexyl-4-ethoxy-

Retrosynthetic analysis of Pyridine, 3-cyclohexyl-4-ethoxy- suggests several logical disconnections to identify key precursors. A primary strategy involves the sequential functionalization of a pre-existing, suitably substituted pyridine ring. This approach identifies two main bond disconnections: the C3-Cyclohexyl bond and the C4-O bond.

This leads to two potential forward synthetic pathways:

Pathway A : Introduction of the cyclohexyl group first, followed by the ethoxy group. This would involve a starting material like 3-cyclohexyl-4-halopyridine, which would then undergo nucleophilic substitution to install the ethoxy group. The precursor, 3-cyclohexyl-4-halopyridine, could itself be derived from 3,4-dihalopyridine.

Pathway B : Introduction of the ethoxy group first, followed by the cyclohexyl group. This route would begin with a 4-ethoxy-3-halopyridine intermediate, which would then be subjected to a cross-coupling reaction to attach the cyclohexyl moiety.

A second major retrosynthetic strategy involves building the pyridine ring from acyclic precursors that already contain the required substituents or their precursors. This approach relies on classical or modern pyridine synthesis reactions where the substitution pattern is controlled by the choice of starting materials. For instance, a [3+3] cycloaddition could be envisioned between an enamine bearing a cyclohexyl group and an unsaturated carbonyl compound that would form the C4-C5-C6 portion of the ring with the ethoxy precursor in place. acs.org

Key precursors identified through these analyses include:

3,4-Dihalopyridines (e.g., 3-bromo-4-chloropyridine)

4-Ethoxy-3-halopyridines

Cyclohexylboronic acid or its esters

Sodium ethoxide

Enamines and enones/enals as building blocks for cycloaddition strategies

Classical and Contemporary Approaches to the Construction of the Pyridine Core in Pyridine, 3-cyclohexyl-4-ethoxy-

The formation of the central pyridine scaffold is the cornerstone of the synthesis. Both multicomponent reactions and cycloaddition strategies offer pathways to construct the ring with the desired 3,4-substitution pattern.

Multi-Component Reactions (MCRs) and Pyridine, 3-cyclohexyl-4-ethoxy- Synthesis

Multi-component reactions, which combine three or more starting materials in a single step to form a complex product, provide an efficient route to highly substituted pyridines. rsc.org While classical methods like the Hantzsch synthesis typically yield symmetrically substituted pyridines, modern variations offer greater flexibility. organic-chemistry.org

A plausible MCR approach for Pyridine, 3-cyclohexyl-4-ethoxy- could be a variation of a (3+3) cycloaddition. acs.orgacs.org This would involve the reaction of an enamine derived from cyclohexylacetaldehyde and a suitable amine (e.g., pyrrolidine) with a 1,3-dicarbonyl equivalent bearing the ethoxy precursor. The reaction would be catalyzed by an organocatalyst to assemble the pyridine ring. acs.org Another potential route is a four-component reaction involving an aldehyde, a β-ketoester, a nitrogen source like ammonium (B1175870) acetate (B1210297), and another active methylene (B1212753) compound, although achieving the specific 3-cyclohexyl-4-ethoxy substitution pattern without symmetry would require careful selection of substrates and reaction conditions. nih.govresearchgate.net

Cycloaddition Reactions in the Formation of Pyridine, 3-cyclohexyl-4-ethoxy-

Cycloaddition reactions represent a powerful tool for the de novo synthesis of the pyridine ring. The most relevant approach for this substitution pattern is the inverse-electron-demand Diels-Alder (IEDDA) reaction. acsgcipr.orgwikipedia.org This strategy involves the [4+2] cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org

In a hypothetical synthesis for Pyridine, 3-cyclohexyl-4-ethoxy-, a 1,2,4-triazine (B1199460) could serve as the electron-deficient diene. Reaction with an electron-rich dienophile, such as 1-cyclohexyl-2-ethoxyacetylene, would initiate the cycloaddition. The initial bicyclic adduct would then undergo a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to form the aromatic pyridine ring. acsgcipr.orgnih.gov The regioselectivity of the cycloaddition would be crucial for ensuring the correct placement of the cyclohexyl and ethoxy groups at positions 3 and 4, respectively. The specific substituents on the triazine and dienophile would need to be chosen to control this outcome. nih.gov

Cross-Coupling Strategies for Pyridine, 3-cyclohexyl-4-ethoxy- Scaffold Assembly

Perhaps the most direct and modular approach involves building the target molecule by sequentially functionalizing a di-halogenated pyridine core using transition metal-catalyzed cross-coupling reactions. This method offers high regioselectivity and functional group tolerance. A logical starting material would be a 3-bromo-4-chloropyridine (B1270894).

The synthesis could proceed via two main sequences:

Suzuki coupling followed by etherification : The first step would be a palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-4-chloropyridine with a cyclohexylboronic acid derivative. mdpi.comresearchgate.net The bromine at the 3-position is generally more reactive in palladium-catalyzed couplings than the chlorine at the 4-position, allowing for selective introduction of the cyclohexyl group to yield 3-cyclohexyl-4-chloropyridine. The second step would be the introduction of the ethoxy group. This can be achieved through a palladium-catalyzed Buchwald-Hartwig etherification or a copper-catalyzed Ullmann condensation with sodium ethoxide, displacing the chlorine atom at the C4 position. nih.govyoutube.com

Etherification followed by Suzuki coupling : Alternatively, the ethoxy group could be installed first. Nucleophilic aromatic substitution (SNAr) on 3-bromo-4-chloropyridine with sodium ethoxide would likely favor substitution at the more activated C4 position, yielding 3-bromo-4-ethoxypyridine. wikipedia.org Subsequent Suzuki-Miyaura coupling with cyclohexylboronic acid would then introduce the cyclohexyl group at the C3 position. nih.gov

This stepwise cross-coupling approach provides a highly adaptable and controllable route to the desired product.

Introduction and Functionalization of the Cyclohexyl Moiety in Pyridine, 3-cyclohexyl-4-ethoxy-

The introduction of the cyclohexyl group at the C3 position of the pyridine ring is a key transformation. As outlined above, the most prevalent and reliable method is the Suzuki-Miyaura cross-coupling reaction . This involves the reaction of a 3-halopyridine intermediate (e.g., 3-bromo-4-ethoxypyridine) with a cyclohexylboron reagent, such as cyclohexylboronic acid or its pinacol (B44631) ester, in the presence of a palladium catalyst and a base. nih.govnih.gov

| Reaction | Reagents | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | 3-Halo-4-ethoxypyridine, Cyclohexylboronic acid/ester, Base (e.g., K₂CO₃, Na₃PO₄) | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | High yield, excellent functional group tolerance, reliable C-C bond formation. mdpi.comnih.gov |

An alternative, though potentially less regioselective, method is the Minisci reaction . wikipedia.org This radical-based reaction could introduce a cyclohexyl group onto a 4-ethoxypyridine (B3339012) substrate. The reaction typically uses a source of cyclohexyl radicals (e.g., from cyclohexanecarboxylic acid via oxidative decarboxylation) and proceeds under acidic conditions. wikipedia.orgnih.gov However, Minisci reactions on substituted pyridines can often lead to mixtures of regioisomers (attacking at C2, C3, or C5), which would necessitate a challenging purification step. nih.govsemanticscholar.org

Regioselective Installation of the Ethoxy Group in Pyridine, 3-cyclohexyl-4-ethoxy-

The final key step in many synthetic routes is the regioselective placement of the ethoxy group at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) is a primary method for this transformation. wikipedia.org Starting with a 3-cyclohexyl-4-chloropyridine intermediate, the chlorine atom serves as a leaving group. The pyridine nitrogen activates the C4 position (para) towards nucleophilic attack. Reaction with sodium ethoxide (NaOEt) in a suitable solvent like ethanol (B145695) or THF would displace the chloride to form the desired 4-ethoxy bond. wikipedia.orgyoutube.com The activation provided by the ring nitrogen makes this a feasible pathway, often requiring moderate heating. bath.ac.uk

| Reaction | Substrate | Reagent | Mechanism | Key Features |

| SNAr | 3-Cyclohexyl-4-chloropyridine | Sodium Ethoxide (NaOEt) | Addition-Elimination | Classical method, cost-effective, driven by activation from the ring nitrogen. wikipedia.orgnih.gov |

| Buchwald-Hartwig Etherification | 3-Cyclohexyl-4-chloropyridine | Sodium Ethoxide, Ethanol | Pd-catalyzed cross-coupling | Milder conditions than classical Ullmann, high functional group tolerance, broad scope. organic-chemistry.orgwikipedia.org |

A more modern alternative is the Buchwald-Hartwig etherification . This palladium-catalyzed cross-coupling reaction allows for the formation of aryl ethers under relatively mild conditions. organic-chemistry.org The reaction would couple 3-cyclohexyl-4-chloropyridine with ethanol or sodium ethoxide, utilizing a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., a biaryl phosphine). nih.govwikipedia.org This method is known for its broad substrate scope and tolerance of various functional groups, making it a powerful tool for complex molecule synthesis.

Comparative Analysis of Synthetic Efficiency, Yields, and Stereocontrol for Pyridine, 3-cyclohexyl-4-ethoxy-

The synthesis of 3-cyclohexyl-4-ethoxypyridine is not prominently documented in readily available chemical literature, suggesting that it is either a novel compound or one synthesized for specific, proprietary applications. However, by analyzing established synthetic routes for similarly substituted pyridines, a comparative analysis of potential methodologies can be constructed. The primary challenge lies in the regioselective introduction of two distinct substituents at the C3 and C4 positions of the pyridine ring.

A plausible and efficient synthetic strategy involves a two-step sequence: first, the introduction of the ethoxy group at the C4 position, followed by the directed installation of the cyclohexyl group at the C3 position.

Step 1: Synthesis of 4-Ethoxypyridine

The initial step would likely involve the nucleophilic substitution of a suitable 4-substituted pyridine. The reaction of 4-chloropyridine (B1293800) hydrochloride with sodium ethoxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is a well-established method for the preparation of 4-alkoxypyridines. This reaction generally proceeds with high efficiency and yield.

Step 2: Introduction of the Cyclohexyl Group at the C3 Position

With 4-ethoxypyridine as the substrate, the subsequent introduction of the cyclohexyl group at the C3 position is the critical step. The ethoxy group at C4 can act as a directing group for metallation at the adjacent C3 position. This is a key principle in the regioselective functionalization of pyridine rings.

Method A: Directed Ortho-Metallation (DoM)

Directed ortho-metallation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. arkat-usa.orgharvard.eduresearchgate.netclockss.org In this approach, the 4-ethoxy group directs a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to deprotonate the C3 position. clockss.org The use of hindered bases like LDA or LTMP is crucial to prevent nucleophilic addition to the pyridine ring itself. clockss.org The resulting 3-lithiated pyridine intermediate can then be quenched with a suitable cyclohexyl electrophile, such as cyclohexyl bromide or cyclohexanone (B45756). If cyclohexanone is used, a subsequent reduction step would be required to yield the cyclohexyl group.

Method B: Halogen-Dance Reaction followed by Cross-Coupling

Comparative Efficiency and Yields

A direct comparison of yields for the synthesis of Pyridine, 3-cyclohexyl-4-ethoxy- is not available in the literature. However, based on analogous transformations, the Directed ortho-Metallation (DoM) approach is anticipated to be more efficient. The two-step sequence starting from 4-chloropyridine is more convergent and avoids the complexities of regioselective halogen manipulations.

| Synthetic Method | Key Steps | Anticipated Advantages | Anticipated Challenges |

| Directed ortho-Metallation (DoM) | 1. Ethoxylation of 4-chloropyridine2. Directed lithiation at C33. Alkylation with a cyclohexyl electrophile | High regioselectivity, good potential yields, more direct route. | Requires cryogenic temperatures and strictly anhydrous conditions for the lithiation step. |

| Halogen-Dance and Cross-Coupling | 1. Synthesis of a suitably di-halogenated pyridine2. Regioselective ethoxylation3. Halogen-dance reaction4. Cross-coupling with a cyclohexyl reagent | Potential for diversification at other positions. | Multi-step, potential for regioisomeric mixtures, lower overall yield. |

Stereocontrol

In the context of synthesizing Pyridine, 3-cyclohexyl-4-ethoxy-, stereocontrol is primarily a concern if the cyclohexyl group is introduced via a method that generates a chiral center, for instance, if a substituted cyclohexyl ring were used. For the introduction of an unsubstituted cyclohexyl ring, as in the DoM reaction with cyclohexyl bromide, no new stereocenters are formed on the pyridine ring itself. If cyclohexanone is used as the electrophile followed by reduction, the resulting cyclohexanol (B46403) would be a racemic mixture unless a stereoselective reduction is employed. However, for the final target compound, this is not a factor.

Catalytic Systems and Green Chemistry Principles in the Synthesis of Pyridine, 3-cyclohexyl-4-ethoxy-

While a specific catalytic system for the direct synthesis of 3-cyclohexyl-4-ethoxypyridine is not reported, principles of green chemistry and modern catalytic methods can be applied to make the proposed synthetic routes more sustainable.

Catalytic Systems

Palladium-Catalyzed Cross-Coupling: Should the halogen-dance and cross-coupling route be pursued, the use of highly active palladium catalysts, such as those based on bulky phosphine ligands or N-heterocyclic carbenes (NHCs), would be crucial for achieving high yields and turnover numbers in the coupling of the 3-bromopyridine (B30812) intermediate with a cyclohexyl nucleophile. nih.gov

C-H Activation/Functionalization: A more advanced and atom-economical approach would involve the direct C-H cyclohexylation of 4-ethoxypyridine. While challenging, research into transition-metal-catalyzed C-H functionalization of pyridines is an active area. Such a method would eliminate the need for pre-functionalization (i.e., halogenation or metallation), thus reducing waste and synthetic steps.

Green Chemistry Principles

Several green chemistry principles can be incorporated into the synthesis of 3-cyclohexyl-4-ethoxypyridine:

Atom Economy: The Directed ortho-Metallation (DoM) pathway, particularly if a direct C-H activation approach could be developed, offers a higher atom economy compared to routes involving protecting groups or extensive functional group interconversions.

Use of Safer Solvents: While the DoM reaction often requires ethereal solvents like THF, exploring greener solvent alternatives is an important consideration. For the initial ethoxylation step, the use of a recyclable polar aprotic solvent or even solvent-free conditions could be investigated.

Catalysis: Employing catalytic methods, such as the palladium-catalyzed cross-coupling or a future C-H activation catalyst, is inherently greener than using stoichiometric reagents. Catalysts reduce waste by being used in small amounts and enabling more efficient reactions.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and reduced reaction times, thereby improving energy efficiency. nih.govuwindsor.ca Both the ethoxylation and a potential cross-coupling step could be optimized using microwave irradiation.

Renewable Feedstocks: While the core pyridine ring is typically derived from petrochemical sources, the cyclohexyl and ethoxy groups could potentially be sourced from biorenewable feedstocks, although this is a more long-term consideration for industrial-scale synthesis.

By integrating modern catalytic systems and adhering to the principles of green chemistry, the synthesis of Pyridine, 3-cyclohexyl-4-ethoxy- can be designed to be not only efficient and high-yielding but also environmentally responsible.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for Pyridine, 3 Cyclohexyl 4 Ethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of Pyridine (B92270), 3-cyclohexyl-4-ethoxy-, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of Pyridine, 3-cyclohexyl-4-ethoxy- displays distinct signals corresponding to the protons of the pyridine ring, the cyclohexyl moiety, and the ethoxy group. The aromatic region shows three signals for the pyridine protons. The proton at the C2 position is expected to be the most downfield due to its proximity to the nitrogen atom. The protons at C5 and C6 will also exhibit characteristic shifts and coupling patterns.

The ethoxy group presents as a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the methyl (-CH₃) protons which appear as a triplet. The cyclohexyl group's protons result in a complex series of multiplets in the aliphatic region of the spectrum, with the methine proton attached to the pyridine ring appearing at a distinct downfield shift compared to the other cyclohexyl protons.

Table 1: Hypothetical ¹H NMR Data for Pyridine, 3-cyclohexyl-4-ethoxy- (in CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.35 | d | 5.0 | H-2 (Pyridine) |

| 8.28 | s | - | H-6 (Pyridine) |

| 6.85 | d | 5.0 | H-5 (Pyridine) |

| 4.10 | q | 7.0 | -OCH₂CH₃ |

| 2.80 | tt | 12.0, 3.0 | H-1' (Cyclohexyl) |

| 1.85-1.95 | m | - | 2H, Cyclohexyl |

| 1.70-1.80 | m | - | 2H, Cyclohexyl |

| 1.45 | t | 7.0 | -OCH₂CH₃ |

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The pyridine ring carbons show characteristic shifts in the downfield region. The carbon atom C4, bearing the ethoxy group, is significantly shielded compared to the other carbons of the pyridine ring. The carbons of the cyclohexyl and ethoxy groups appear in the upfield aliphatic region.

Table 2: Hypothetical ¹³C NMR Data for Pyridine, 3-cyclohexyl-4-ethoxy- (in CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.5 | C-4 (Pyridine) |

| 150.1 | C-2 (Pyridine) |

| 148.8 | C-6 (Pyridine) |

| 128.0 | C-3 (Pyridine) |

| 108.2 | C-5 (Pyridine) |

| 64.5 | -OCH₂CH₃ |

| 38.0 | C-1' (Cyclohexyl) |

| 33.5 | C-2', C-6' (Cyclohexyl) |

| 26.8 | C-4' (Cyclohexyl) |

| 26.0 | C-3', C-5' (Cyclohexyl) |

Two-dimensional NMR experiments are crucial for confirming the assignments made from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the -OCH₂- quartet and the -CH₃ triplet of the ethoxy group, and within the complex spin system of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the H-1' proton of the cyclohexyl ring to the C3 and C4 carbons of the pyridine ring, and from the -OCH₂- protons to the C4 carbon of the pyridine ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations would be expected between the H-1' proton of the cyclohexyl group and the H-2 and H-5 protons of the pyridine ring, as well as between the -OCH₂- protons of the ethoxy group and the H-5 proton of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways of Pyridine, 3-cyclohexyl-4-ethoxy-

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For Pyridine, 3-cyclohexyl-4-ethoxy- (C₁₃H₁₉NO), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. Common fragmentation pathways would likely involve the loss of the ethoxy group, cleavage of the cyclohexyl ring, or fragmentation of the pyridine ring itself.

Table 3: Hypothetical HRMS Fragmentation Data for Pyridine, 3-cyclohexyl-4-ethoxy-

| m/z (amu) | Proposed Fragment |

|---|---|

| 205.1467 | [M]⁺ (Parent Ion) |

| 176.1334 | [M - C₂H₅]⁺ |

| 160.1388 | [M - C₂H₅O]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Pyridine, 3-cyclohexyl-4-ethoxy-

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would confirm the presence of key functional groups. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclohexyl and ethoxy groups would be observed in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the ethoxy group would be prominent around 1250 cm⁻¹.

Table 4: Hypothetical IR Absorption Bands for Pyridine, 3-cyclohexyl-4-ethoxy-

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3050-3100 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch |

| 1580-1610 | Pyridine Ring C=C and C=N Stretch |

| 1450-1480 | CH₂ Bend |

| 1240-1260 | Aryl-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties of Pyridine, 3-cyclohexyl-4-ethoxy-

The UV-Vis spectrum of Pyridine, 3-cyclohexyl-4-ethoxy- is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine chromophore. The substitution pattern and the presence of the electron-donating ethoxy group would influence the position and intensity of these absorption maxima (λ_max). The spectrum would likely exhibit a strong absorption band around 260-280 nm, characteristic of substituted pyridines.

X-ray Crystallography for Definitive Solid-State Conformation and Intermolecular Interactions of Pyridine, 3-cyclohexyl-4-ethoxy-

A comprehensive search for single-crystal X-ray diffraction data for Pyridine, 3-cyclohexyl-4-ethoxy- did not yield any specific crystallographic studies for this compound. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

While experimental data for the title compound is not currently available in the crystallographic literature, a hypothetical analysis based on the known principles of molecular interactions in similar structures can be instructive. nih.govchimia.chnih.govrsc.org For a molecule like Pyridine, 3-cyclohexyl-4-ethoxy-, one would anticipate a detailed X-ray diffraction study to reveal key structural features.

The solid-state conformation would be of particular interest, especially the relative orientation of the cyclohexyl ring with respect to the pyridine ring. Steric hindrance between the hydrogen atoms of the cyclohexyl group and the pyridine ring would likely force the cyclohexyl group to adopt a twisted conformation relative to the planar aromatic ring. The ethoxy group, with its flexible ethyl chain, would also have a preferred orientation to minimize steric strain and maximize favorable intermolecular contacts.

Should single crystals of Pyridine, 3-cyclohexyl-4-ethoxy- be successfully grown and analyzed, the resulting crystallographic data would be presented in standardized tables.

Hypothetical Data Tables:

The following tables are examples of how the crystallographic data would be presented if a study were to be conducted.

Table 1: Hypothetical Crystal Data and Structure Refinement for Pyridine, 3-cyclohexyl-4-ethoxy-

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₃H₁₉NO |

| Formula weight | 205.30 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 12.456(5) Å β = 105.12(3)° | |

| c = 9.876(4) Å γ = 90° | |

| Volume | 1200.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.137 Mg/m³ |

| Absorption coefficient | 0.073 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5600 |

| Independent reflections | 2750 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.055, wR2 = 0.135 |

| R indices (all data) | R1 = 0.075, wR2 = 0.150 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for Pyridine, 3-cyclohexyl-4-ethoxy-

| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |

| C(3)-C(7) | 1.52(1) |

| C(4)-O(1) | 1.37(1) |

| O(1)-C(12) | 1.43(1) |

| N(1)-C(2) | 1.34(1) |

| N(1)-C(6) | 1.33(1) |

| C(2)-N(1)-C(6) | 117.5(8) |

| C(3)-C(4)-O(1) | 121.2(9) |

| C(4)-C(3)-C(7) | 122.5(9) |

| C(4)-O(1)-C(12) | 118.3(8) |

The definitive elucidation of the solid-state structure of Pyridine, 3-cyclohexyl-4-ethoxy- awaits future experimental investigation via single-crystal X-ray diffraction. Such a study would provide invaluable insights into its conformational preferences and the subtle interplay of intermolecular forces that define its crystalline architecture.

Computational and Theoretical Chemistry Insights into Pyridine, 3 Cyclohexyl 4 Ethoxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For Pyridine (B92270), 3-cyclohexyl-4-ethoxy-, these methods can provide a detailed picture of its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to Pyridine, 3-cyclohexyl-4-ethoxy- reveal key insights into how substituents influence the geometry and stability of the pyridine ring. researchgate.net

The geometry of Pyridine, 3-cyclohexyl-4-ethoxy- would be significantly influenced by its substituents. The pyridine ring itself is an aromatic heterocycle. The cyclohexyl group at the 3-position, with its bulky and flexible nature, would likely adopt a low-energy chair conformation. The dihedral angle between the cyclohexyl ring and the pyridine ring will be a key geometric parameter. The ethoxy group at the 4-position, being an electron-donating group, would influence the bond lengths and angles within the pyridine ring. The C-O-C bond angle of the ethoxy group and its orientation relative to the pyridine ring are also important geometric factors.

Table 1: Predicted Geometrical Parameters for Pyridine, 3-cyclohexyl-4-ethoxy- based on Analogous Structures (Note: These are representative values and would require specific DFT calculations for confirmation.)

| Parameter | Predicted Value | Basis from Analogous Systems |

| C-N-C bond angle in pyridine ring | ~117° | Typical for substituted pyridines |

| C-C bond lengths in pyridine ring | 1.38-1.40 Å | Aromatic C-C bond character |

| C-N bond lengths in pyridine ring | ~1.34 Å | Aromatic C-N bond character |

| C-C bond length (pyridine-cyclohexyl) | ~1.51 Å | Typical sp2-sp3 C-C bond |

| C-O bond length (pyridine-ethoxy) | ~1.36 Å | Aromatic C-O bond |

| O-C bond length (ethoxy) | ~1.43 Å | Typical sp3 C-O bond |

| C-O-C bond angle (ethoxy) | ~118° | Electron repulsion effects |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. For Pyridine, 3-cyclohexyl-4-ethoxy-, these predictions can aid in its characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for structure elucidation. The chemical shifts of the protons and carbons in the pyridine ring would be influenced by the electron-donating ethoxy group and the anisotropic effects of the cyclohexyl ring. The protons of the cyclohexyl and ethoxy groups would have characteristic chemical shifts that can be predicted.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. Key predicted vibrations for Pyridine, 3-cyclohexyl-4-ethoxy- would include the C=C and C=N stretching vibrations of the pyridine ring, the C-H stretching vibrations of the cyclohexyl and ethoxy groups, and the C-O stretching of the ethoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov For Pyridine, 3-cyclohexyl-4-ethoxy-, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic pyridine ring. The position and intensity of these absorptions would be modulated by the substituents. The electron-donating ethoxy group would likely cause a red-shift (shift to longer wavelength) of the absorption bands compared to unsubstituted pyridine. researchgate.net

Table 2: Predicted Spectroscopic Data for Pyridine, 3-cyclohexyl-4-ethoxy- (Note: These are representative values and would require specific computational analysis for confirmation.)

| Spectroscopy | Parameter | Predicted Range |

| ¹H NMR | Pyridine ring protons | 7.0-8.5 ppm |

| ¹H NMR | Cyclohexyl protons | 1.2-2.0 ppm |

| ¹H NMR | Ethoxy protons | 1.4 ppm (CH₃), 4.1 ppm (CH₂) |

| ¹³C NMR | Pyridine ring carbons | 120-160 ppm |

| IR | Pyridine ring stretching | 1550-1650 cm⁻¹ |

| IR | C-O stretching (ethoxy) | 1200-1250 cm⁻¹ |

| UV-Vis | λ_max (π-π* transition) | 260-280 nm |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals provide insights into the molecule's reactivity and electronic properties. researchgate.net

For Pyridine, 3-cyclohexyl-4-ethoxy-, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the ethoxy group, reflecting its electron-donating character. The LUMO is likely to be distributed over the pyridine ring, particularly on the carbon atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-donating ethoxy group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the reactivity of the pyridine ring towards electrophiles. rsc.orgacs.org

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration of Pyridine, 3-cyclohexyl-4-ethoxy-

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. tandfonline.com For a flexible molecule like Pyridine, 3-cyclohexyl-4-ethoxy-, MD simulations are invaluable for exploring its conformational landscape. mdpi.com

The primary focus of MD simulations for this molecule would be the conformational dynamics of the cyclohexyl ring and the rotation around the C-C bond connecting it to the pyridine ring, as well as the rotation of the ethoxy group. The cyclohexyl ring can exist in various conformations, with the chair form being the most stable. MD simulations can reveal the energetics of interconversion between different chair and boat conformations and how these are influenced by the bulky pyridine substituent. The simulations can also map the potential energy surface related to the rotation of the cyclohexyl and ethoxy groups, identifying the most stable orientations and the energy barriers for rotation. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. Studies on similar aromatic molecules with flexible side chains have shown that aggregation and intermolecular interactions are highly dependent on these conformational factors. nih.govbohrium.comresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis for Pyridine, 3-cyclohexyl-4-ethoxy- Related Reactions

Computational chemistry provides powerful tools for modeling reaction mechanisms and analyzing the transition states of chemical reactions. For reactions involving Pyridine, 3-cyclohexyl-4-ethoxy-, such as electrophilic substitution on the pyridine ring or reactions at the substituents, DFT calculations can be employed to map out the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest. Locating and characterizing the transition state structure allows for the calculation of the activation energy, which is a key determinant of the reaction rate. For instance, in an electrophilic aromatic substitution reaction, computational modeling could predict whether the substitution is more likely to occur at the ortho or meta position relative to the existing substituents and provide a rationale based on the stability of the intermediates and transition states. The synthesis of substituted pyridines often involves multi-step reactions, and computational modeling can elucidate the mechanisms of these complex transformations. youtube.comorganic-chemistry.orgacs.org

Structure-Property Relationship (SPR) Derivations from Theoretical Data for Pyridine, 3-cyclohexyl-4-ethoxy-

Theoretical data obtained from quantum chemical calculations can be used to derive quantitative structure-property relationships (QSPR) or quantitative structure-activity relationships (QSAR). nih.govmdpi.com These models correlate the computed molecular descriptors of a series of compounds with their experimentally observed properties or biological activities. acs.orgscilit.com

For Pyridine, 3-cyclohexyl-4-ethoxy-, a range of molecular descriptors can be calculated, including electronic properties (e.g., HOMO-LUMO energies, dipole moment, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. By comparing these descriptors with those of other structurally related pyridine derivatives with known properties, it is possible to predict the properties of Pyridine, 3-cyclohexyl-4-ethoxy-. For example, its potential as a ligand for a specific receptor could be estimated by comparing its calculated electronic and steric properties to those of known active ligands. This approach is widely used in drug discovery and materials science to guide the design of new molecules with desired properties. nih.gov

Computational Approaches for Predicting Selectivity and Stereochemistry in Pyridine, 3-cyclohexyl-4-ethoxy- Synthesis

The synthesis of a substituted pyridine like 3-cyclohexyl-4-ethoxy-pyridine involves the formation of a heterocyclic ring and the introduction of substituents at specific positions. Computational chemistry offers powerful tools to predict the outcomes of such syntheses, particularly regarding regioselectivity (which position on the ring a substituent will add to) and stereoselectivity (the 3D arrangement of atoms).

Density Functional Theory (DFT) in Predicting Regioselectivity:

A primary tool for these predictions is Density Functional Theory (DFT). researchgate.netnih.gov DFT calculations can model the electronic structure of the reacting molecules, intermediates, and transition states. rsc.orgresearchgate.net By calculating the energies of different possible reaction pathways, chemists can predict which products are most likely to form.

For a molecule like Pyridine, 3-cyclohexyl-4-ethoxy-, a key challenge is controlling the substitution pattern on the pyridine ring. The nitrogen atom and the existing substituents influence the electron density around the ring, directing incoming groups to specific positions. Computational models can quantify these electronic effects. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most nucleophilic and electrophilic sites within a molecule, respectively. nih.govnih.govtjnpr.org In the synthesis of pyridine derivatives, the relative energies of the HOMO and LUMO of the reactants can indicate their reactivity. wuxiapptec.com

Illustrative Data for Selectivity Prediction:

While specific experimental or computational data for the synthesis of Pyridine, 3-cyclohexyl-4-ethoxy- is not available, a hypothetical scenario can illustrate how computational data is used. Consider a key step in the synthesis where the cyclohexyl group is introduced to a 4-ethoxypyridine (B3339012) precursor. There are two potential positions for this addition: C3 and C2. A computational study would calculate the energies of the transition states for both possibilities.

Table 1: Illustrative DFT Calculation for Regioselectivity in the Cyclohexylation of 4-Ethoxypyridine

| Parameter | Addition at C3 | Addition at C2 |

| Transition State Energy (kcal/mol) | -25.4 | -22.1 |

| Relative Energy (kcal/mol) | 0 | +3.3 |

| Predicted Major Isomer | 3-cyclohexyl-4-ethoxypyridine | - |

| Predicted Minor Isomer | - | 2-cyclohexyl-4-ethoxypyridine |

Note: This table is a hypothetical illustration of data that could be generated from DFT calculations. The values are not based on actual experimental or computational results for this specific reaction.

In this illustrative table, the lower transition state energy for the addition at the C3 position suggests that the formation of 3-cyclohexyl-4-ethoxypyridine is kinetically favored over the formation of the 2-cyclohexyl isomer.

Predicting Stereochemistry:

The cyclohexyl group at the C3 position introduces a chiral center if the plane of the pyridine ring is considered. If the synthesis involves a step that can create different stereoisomers (enantiomers or diastereomers), computational chemistry can be used to predict the stereochemical outcome. For example, in a hydrogenation reaction to introduce the cyclohexyl group, different diastereomeric transition states could be modeled. st-andrews.ac.uk The relative energies of these transition states would indicate which stereoisomer is likely to be the major product. acs.org

The Role of Advanced Computational Models:

More advanced computational techniques, such as those that combine quantum mechanics with molecular mechanics (QM/MM), can be used to model complex reaction systems, including the effects of solvents and catalysts. nih.govacs.org Machine learning models are also emerging as a powerful tool for predicting reaction outcomes based on large datasets of known reactions. rsc.org These approaches, while computationally intensive, can provide highly accurate predictions of selectivity and stereochemistry in the synthesis of complex molecules like Pyridine, 3-cyclohexyl-4-ethoxy-. rsc.org

Chemical Reactivity and Advanced Derivatization of Pyridine, 3 Cyclohexyl 4 Ethoxy

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyyridine Ring of Pyridine (B92270), 3-cyclohexyl-4-ethoxy-

Electrophilic Aromatic Substitution:

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which forms a stable complex with the electrophile's catalyst. quora.comquora.com However, the presence of the electron-donating 4-ethoxy group can facilitate such reactions, directing incoming electrophiles primarily to the positions ortho and para to itself. Given the substitution pattern of 3-cyclohexyl-4-ethoxypyridine, electrophilic attack is most likely to occur at the 5-position, which is ortho to the activating ethoxy group and meta to the deactivating nitrogen atom. quora.com Reactions like nitration and halogenation would likely require harsh conditions. quora.com For instance, nitration might be achieved using a mixture of nitric acid and sulfuric acid, while halogenation could employ halogens in the presence of a Lewis acid. mdpi.com

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions

| Electrophile | Reagents | Probable Position of Substitution | Predicted Product |

| Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 5-position | 3-cyclohexyl-4-ethoxy-5-nitropyridine |

| Bromonium ion (Br⁺) | Br₂ / FeBr₃ | 5-position | 5-bromo-3-cyclohexyl-4-ethoxypyridine |

| Chloronium ion (Cl⁺) | Cl₂ / AlCl₃ | 5-position | 5-chloro-3-cyclohexyl-4-ethoxypyridine |

| Sulfonyl group (SO₃) | Fuming H₂SO₄ | 5-position | 3-cyclohexyl-4-ethoxypyridine-5-sulfonic acid |

Nucleophilic Aromatic Substitution:

The pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r_), particularly at the 2- and 4-positions. imperial.ac.ukquimicaorganica.org In 3-cyclohexyl-4-ethoxypyridine, the 4-position is already substituted. Therefore, nucleophilic attack would preferentially occur at the 2- or 6-positions. The ethoxy group at the 4-position can be a target for nucleophilic displacement, although this typically requires strong nucleophiles and potentially harsh reaction conditions. Reactions with strong nucleophiles like organolithium reagents or sodium amide could lead to substitution at the 2-position. imperial.ac.uk

Interactive Data Table: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents | Probable Position of Substitution | Predicted Product |

| Amide ion (⁻NH₂) | NaNH₂ | 2-position | 2-amino-3-cyclohexyl-4-ethoxypyridine |

| Methoxide ion (⁻OCH₃) | NaOCH₃ | 4-position (displacement) | 3-cyclohexyl-4-methoxypyridine |

| Butyllithium | n-BuLi | 2-position | 2-butyl-3-cyclohexyl-4-ethoxypyridine |

Functional Group Transformations and Modifications of the Cyclohexyl Moiety in Pyridine, 3-cyclohexyl-4-ethoxy-

The cyclohexyl group can undergo various transformations, including oxidation, dehydrogenation, and halogenation. These reactions can introduce new functionalities to the molecule, allowing for the synthesis of diverse derivatives.

Oxidation: Oxidation of the cyclohexyl ring can lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. Reagents like potassium permanganate (B83412) or chromic acid under controlled conditions could achieve this transformation.

Dehydrogenation: The cyclohexyl group can be aromatized to a phenyl group through catalytic dehydrogenation, typically using a palladium on carbon (Pd/C) catalyst at elevated temperatures. This would yield 4-ethoxy-3-phenylpyridine.

Halogenation: Free radical halogenation of the cyclohexyl ring can occur using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, leading to the introduction of a bromine atom at one of the allylic or tertiary positions of the cyclohexyl ring.

Interactive Data Table: Transformations of the Cyclohexyl Group

| Reaction Type | Reagents | Potential Product(s) |

| Oxidation | KMnO₄ or H₂CrO₄ | 3-(hydroxycyclohexyl)-4-ethoxypyridine or 3-(oxocyclohexyl)-4-ethoxypyridine |

| Dehydrogenation | Pd/C, heat | 4-ethoxy-3-phenylpyridine |

| Radical Bromination | NBS, AIBN | 3-(bromocyclohexyl)-4-ethoxypyridine |

Chemical Transformations of the Ethoxy Group in Pyridine, 3-cyclohexyl-4-ethoxy-

The ethoxy group is generally stable, but it can undergo cleavage under specific conditions, primarily through reaction with strong acids. pressbooks.pubmasterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.org

Ether Cleavage: Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond to yield the corresponding 4-hydroxypyridine (B47283) derivative and an ethyl halide. pressbooks.publibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Interactive Data Table: Cleavage of the Ethoxy Group

| Reagent | Conditions | Products |

| Hydroiodic Acid (HI) | Reflux | 3-cyclohexyl-4-hydroxypyridine and Ethyl iodide |

| Hydrobromic Acid (HBr) | Reflux | 3-cyclohexyl-4-hydroxypyridine and Ethyl bromide |

Heterocyclic Ring Expansion and Contraction Reactions Involving Pyridine, 3-cyclohexyl-4-ethoxy-

Ring expansion and contraction reactions of pyridines are less common but can be achieved under specific conditions, often involving photochemical or metal-catalyzed processes.

Ring Expansion: Certain pyridine derivatives can undergo ring expansion to form azepines. For instance, iodine-mediated reactions have been reported to promote the expansion of pyridine rings. quora.com

Ring Contraction: The contraction of a pyridine ring to a cyclopentadienyl (B1206354) or pyrrolidine (B122466) derivative is a more complex transformation. researchgate.netnih.govevitachem.com For example, denitrogenative ring-contraction of pyridines has been observed using a dititanium hydride framework. researchgate.netnih.gov Another approach involves a photo-promoted ring contraction with silylborane to yield pyrrolidine derivatives. evitachem.com

Synthesis and Characterization of Novel Analogs and Homologs of Pyridine, 3-cyclohexyl-4-ethoxy-

The synthesis of analogs and homologs of 3-cyclohexyl-4-ethoxypyridine can be achieved by modifying the synthetic route or by derivatizing the final product.

Synthesis of Analogs: Analogs with different substituents on the pyridine ring can be synthesized using similar strategies to the parent compound, likely involving the construction of a substituted pyridine ring followed by the introduction of the cyclohexyl and alkoxy groups. For instance, analogs with different alkyl groups at the 3-position or different alkoxy groups at the 4-position could be prepared. mdpi.com The synthesis of various substituted pyridines is well-documented. nih.gov

Characterization: The characterization of these new compounds would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the structure, including the position and nature of the substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups like C-O (ether) and C=N (pyridine).

Interactive Data Table: Potential Analogs and Their Synthesis Approach

| Analog | Modification | Potential Synthetic Approach |

| 3-cyclopentyl-4-ethoxypyridine | Cyclohexyl to Cyclopentyl | Use of a cyclopentyl precursor in the synthesis. |

| 3-cyclohexyl-4-methoxypyridine | Ethoxy to Methoxy | Use of methanol (B129727) instead of ethanol (B145695) in the final etherification step. |

| 3-cyclohexyl-4-ethoxy-5-aminopyridine | Addition of an amino group | Nitration followed by reduction of the nitro group. |

Investigation of Reaction Kinetics and Thermodynamics for Pyridine, 3-cyclohexyl-4-ethoxy- Derivatives

The study of reaction kinetics and thermodynamics provides valuable insights into the reactivity and stability of chemical compounds and their derivatives.

Reaction Kinetics: Kinetic studies of substitution reactions on the pyridine ring would reveal the influence of the cyclohexyl and ethoxy groups on the reaction rates. For instance, comparing the rate of a specific electrophilic substitution on 3-cyclohexyl-4-ethoxypyridine with that of pyridine itself would quantify the activating effect of the substituents. Kinetic data for nucleophilic substitution reactions on pyridinium (B92312) ions have been reported, showing a dependence on the leaving group and the nucleophile. researchgate.net

Thermodynamics: Thermodynamic data, such as the enthalpy of formation and Gibbs free energy of reaction, can be determined experimentally through calorimetry or computationally using methods like Density Functional Theory (DFT). nist.gov Such data for hydrogenation reactions of pyridine derivatives have been reported, providing information on their stability. wikipedia.org The NIST Chemistry WebBook is a valuable resource for thermodynamic data of pyridine and its derivatives. nist.govnist.gov

Interactive Data Table: Key Parameters in Kinetic and Thermodynamic Studies

| Study Type | Parameter | Significance |

| Kinetics | Rate constant (k) | Measures the speed of a reaction. |

| Activation energy (Ea) | The minimum energy required for a reaction to occur. | |

| Pre-exponential factor (A) | Relates to the frequency of collisions in the correct orientation. | |

| Thermodynamics | Enthalpy of reaction (ΔH) | The heat absorbed or released during a reaction. |

| Entropy of reaction (ΔS) | The change in disorder during a reaction. | |

| Gibbs free energy of reaction (ΔG) | Determines the spontaneity of a reaction. |

Exploration of Pyridine, 3 Cyclohexyl 4 Ethoxy in Materials Science and Advanced Chemical Applications

Pyridine (B92270), 3-cyclohexyl-4-ethoxy- as a Ligand in Coordination Chemistry

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide range of metal ions. In Pyridine, 3-cyclohexyl-4-ethoxy-, the electronic and steric environment of this nitrogen is significantly modified by its substituents. The 4-ethoxy group is strongly electron-donating through resonance, which increases the electron density on the nitrogen atom. This enhanced basicity makes it a stronger ligand than unsubstituted pyridine, promoting the formation of stable metal complexes. Conversely, the bulky cyclohexyl group at the 3-position introduces considerable steric hindrance around the coordination site, which can influence the geometry, coordination number, and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with Pyridine, 3-cyclohexyl-4-ethoxy-

The synthesis of metal complexes with Pyridine, 3-cyclohexyl-4-ethoxy- is expected to follow standard procedures in coordination chemistry. A typical synthesis would involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, palladium, or platinum) in a suitable solvent such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724). The reaction mixture would likely be stirred, possibly with heating, to facilitate the formation of the complex, which may then precipitate from the solution or be isolated after solvent removal.

Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal ion typically causes a shift in the C=N stretching vibration to a higher frequency. Additionally, the C-O stretching frequency of the ethoxy group might also shift upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the pyridine ring protons would be expected to shift downfield upon coordination due to the deshielding effect of the metal center. Similar shifts would be anticipated for the protons of the adjacent cyclohexyl and ethoxy groups.

UV-Visible Spectroscopy: The formation of a metal complex often gives rise to new electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions, which would appear as new absorption bands in the UV-Vis spectrum.

Elemental Analysis and Mass Spectrometry: These techniques would be crucial for confirming the stoichiometry of the complex, i.e., the ligand-to-metal ratio.

Table 1: Expected Spectroscopic Shifts upon Coordination of Pyridine, 3-cyclohexyl-4-ethoxy- to a Metal (M)

| Spectroscopic Technique | Key Feature | Expected Change in [M(Pyridine, 3-cyclohexyl-4-ethoxy-)n]Xm |

| IR Spectroscopy | Pyridine Ring C=N Stretch | Shift to higher wavenumber (e.g., +10-25 cm⁻¹) |

| Ethoxy Group C-O Stretch | Potential shift upon coordination | |

| ¹H NMR Spectroscopy | Pyridine Ring Protons | Downfield shift (deshielding) |

| Cyclohexyl/Ethoxy Protons | Shift upon coordination, magnitude dependent on proximity to metal | |

| UV-Visible Spectroscopy | Electronic Transitions | Appearance of new Ligand-to-Metal Charge Transfer (LMCT) or d-d bands |

Catalytic Applications of Pyridine, 3-cyclohexyl-4-ethoxy- Metal Complexes

Metal complexes are central to modern catalysis. The properties of Pyridine, 3-cyclohexyl-4-ethoxy- suggest that its metal complexes could be effective catalysts for various organic transformations. The strong electron-donating nature of the 4-ethoxy group can make the coordinated metal center more electron-rich, which is often beneficial for reactions involving oxidative addition, a key step in many catalytic cycles like Suzuki or Heck cross-coupling.

However, the steric bulk of the 3-cyclohexyl group would play a critical role. While it might hinder the approach of very large substrates, it could also be advantageous in several ways:

Promoting Reductive Elimination: The steric pressure can favor the reductive elimination step, accelerating catalyst turnover.

Enhancing Selectivity: The defined steric environment can lead to higher regioselectivity or stereoselectivity in catalytic reactions.

Stabilizing Low-Coordination Numbers: The bulkiness can prevent the coordination of additional ligands, stabilizing highly reactive, low-coordinate species.

Therefore, metal complexes of Pyridine, 3-cyclohexyl-4-ethoxy- could potentially be tailored for specific catalytic applications where a balance of electronic enrichment and steric control is required.

Integration of Pyridine, 3-cyclohexyl-4-ethoxy- into Liquid Crystals and Soft Materials

The molecular architecture of Pyridine, 3-cyclohexyl-4-ethoxy- is highly conducive to the formation of liquid crystalline phases. Calamitic (rod-like) liquid crystals typically consist of a rigid core and one or more flexible terminal chains. In this molecule, the pyridine ring and the adjacent cyclohexyl ring form a semi-rigid core. The ethoxy group can act as a short, flexible chain. The presence of a pyridine ring in the core is known to influence mesomorphic properties due to its dipole moment. researchgate.net

The trans-cyclohexyl ring is a common component in liquid crystal design, valued for its ability to increase the clearing point (the temperature at which the material transitions to an isotropic liquid) and maintain a low viscosity compared to a benzene (B151609) ring. The combination of a pyridine ring, a cyclohexyl group, and a terminal alkoxy chain is found in many known liquid crystalline materials. frontiersin.org Based on analogous structures, it is plausible that Pyridine, 3-cyclohexyl-4-ethoxy- or its longer-chain homologues would exhibit nematic or smectic phases.

Table 2: Phase Transition Temperatures of Analogous Pyridine-Containing Liquid Crystals

| Compound Structure (Analogues) | Phase Transitions (°C) | Reference |

| 4-ethyl-4′-(trans-4-pentylcyclohexyl)biphenyl | Cr 65 N 168 I | researchgate.net |

| 2-(4-Butoxybiphen-4′-yl)-5-methylpyridine | Cr 123.0 N 158.9 I | researchgate.net |

| 4-(trans-4-pentylcyclohexyl)benzonitrile | Cr 81 N 126 I | General LC Data |

Cr = Crystalline, N = Nematic, I = Isotropic Liquid

The data from these related compounds suggest that a molecule like Pyridine, 3-cyclohexyl-4-ethoxy- possesses the necessary structural elements to form stable mesophases, making it a candidate for applications in display technologies and smart materials.

Pyridine, 3-cyclohexyl-4-ethoxy- as a Building Block for Polymeric and Supramolecular Structures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to assemble molecules into larger, ordered structures. The pyridine nitrogen in Pyridine, 3-cyclohexyl-4-ethoxy- is a prime site for forming such interactions. It can act as a hydrogen bond acceptor from a suitable donor molecule or coordinate to a metal ion that can bridge multiple ligands, leading to the formation of one-, two-, or three-dimensional supramolecular polymers.

In such an assembly, the cyclohexyl and ethoxy groups would play a crucial role in dictating the final structure and properties. The bulky cyclohexyl groups would influence the packing of the molecules, potentially creating porous networks or sterically guiding the direction of polymer growth. The ethoxy chains could engage in weaker van der Waals interactions, further stabilizing the assembly and influencing its solubility and thermal properties. The use of hydrophobic building blocks is a key strategy in fabricating diverse assemblies like polymeric micelles and capsules. nih.gov

Application of Pyridine, 3-cyclohexyl-4-ethoxy- in Sensor Technology

Pyridine derivatives are widely employed as fluorescent chemosensors. The principle often involves the interaction of the pyridine nitrogen with an analyte, such as a metal ion or a proton (pH sensing), which modulates the photophysical properties of the molecule. This interaction can alter the energy of the frontier molecular orbitals, leading to a detectable change in the absorption or emission spectrum (a colorimetric or fluorometric response).

Pyridine, 3-cyclohexyl-4-ethoxy- is a promising candidate for such applications.

Analyte Binding: The electron-rich nitrogen atom would be an effective binding site for Lewis acidic metal cations.

Fluorescence Modulation: The molecule contains a π-conjugated system (the pyridine ring) and an electron-donating group (ethoxy), which are key ingredients for fluorescence. Binding of an analyte to the nitrogen would perturb this system, likely causing a shift in the fluorescence wavelength or a change in its intensity (quenching or enhancement).

Selectivity: The specific steric and electronic environment provided by the cyclohexyl and ethoxy groups could impart selectivity for certain analytes over others.

Moisture-sensitive fluorescent emitters are another class of smart materials where such a molecule could be applied. The pyridine nitrogen could interact with water molecules, leading to a change in emission behavior, which is useful for developing humidity sensors.

Role of Pyridine, 3-cyclohexyl-4-ethoxy- in Organic Electronics and Photonics (e.g., OLEDs)

The electronic properties of the pyridine ring make it a valuable component in materials for organic electronics. As an electron-deficient aromatic system, pyridine is often used in host or electron-transporting layers in Organic Light-Emitting Diodes (OLEDs).

The specific substituents on Pyridine, 3-cyclohexyl-4-ethoxy- would fine-tune its electronic characteristics for such applications.

Morphological Stability: The bulky, non-planar cyclohexyl group could play a significant role in improving the material's properties in the solid state. It can disrupt intermolecular π-π stacking, which helps to prevent crystallization and promote the formation of stable amorphous films—a highly desirable trait for OLED materials. Furthermore, incorporating cyclohexyl groups has been shown to enhance the thermal stability of organic semiconductors.

Table 3: Potential Roles of Molecular Fragments of Pyridine, 3-cyclohexyl-4-ethoxy- in Organic Electronics

| Molecular Fragment | Potential Function in an Organic Electronic Device |

| Pyridine Ring | Electron-transporting moiety; core of host material in OLEDs. |

| 4-Ethoxy Group | Tunes HOMO/LUMO energy levels; modifies solubility and processability. |

| 3-Cyclohexyl Group | Enhances thermal stability; promotes amorphous film formation; provides steric control over packing. |

This combination of properties makes Pyridine, 3-cyclohexyl-4-ethoxy- a promising building block for designing new materials for stable and efficient organic electronic and photonic devices.

Biological Activity and Mechanistic Investigations in Vitro and Non Clinical of Pyridine, 3 Cyclohexyl 4 Ethoxy

In Vitro Screening Methodologies for Biological Activity of Pyridine (B92270), 3-cyclohexyl-4-ethoxy-

No specific in vitro screening data for Pyridine, 3-cyclohexyl-4-ethoxy- has been reported.

Molecular Target Identification and Ligand-Target Interaction Studies of Pyridine, 3-cyclohexyl-4-ethoxy-

There is no information available on the molecular targets or ligand-target interactions of this compound.

No enzyme kinetic studies for this compound have been published.

No receptor binding assays or affinity profiles for this compound are available in the scientific literature.

Cell-Based Assays (Non-Mammalian and Non-Clinical Human Cell Lines) for Investigating Pyridine, 3-cyclohexyl-4-ethoxy- Activity

No cell-based assay results for this compound have been reported.

Structure-Activity Relationship (SAR) Studies for Pyridine, 3-cyclohexyl-4-ethoxy- and its Analogs (In Vitro)

No SAR studies for this compound and its analogs have been published.

Mechanistic Elucidation of Observed Biological Effects at the Molecular Level

Without initial biological data, no mechanistic studies have been undertaken for this compound.

Lack of Specific Research Data for Pyridine, 3-cyclohexyl-4-ethoxy-

Extensive research has been conducted on the broader class of pyridine derivatives, revealing a wide range of biological activities and potential therapeutic applications. researchgate.netmdpi.com These studies often involve in-depth computational analyses, such as molecular docking and chemoinformatics, to predict and understand the interactions of these compounds with biological targets. tubitak.gov.trmdpi.commdpi.comresearchgate.net However, a thorough review of scientific literature and chemical databases indicates a significant lack of specific research data for the compound Pyridine, 3-cyclohexyl-4-ethoxy- .

While general information regarding its chemical structure and synthesis may be available, detailed investigations into its biological activity, mechanistic pathways, and advanced computational binding predictions appear to be unpublished or not widely available in public-domain scientific literature. evitachem.com The existing body of research primarily focuses on other substituted pyridine scaffolds. For instance, various studies have explored the anticancer and antimicrobial properties of different pyridine hybrids and derivatives, often accompanied by molecular docking studies to elucidate their mechanism of action at a molecular level. nih.govnih.govresearchgate.netresearchgate.net

The search for specific data on "Pyridine, 3-cyclohexyl-4-ethoxy-" did not yield any dedicated studies that would fulfill the requirements of the requested article outline, which includes detailed research findings and data tables on its advanced molecular docking and chemoinformatics for binding prediction. The available information is largely centered on related but structurally distinct pyridine compounds. For example, research on "Pyridine, 4-ethoxy-3-nitro-" provides some chemical and reactivity data but does not pertain to the requested molecule. pipzine-chem.com

Therefore, it is not currently possible to generate a scientifically accurate and detailed article on the "" with a specific focus on "Advanced Molecular Docking and Chemoinformatics for Pyridine, 3-cyclohexyl-4-ethoxy- Binding Prediction" due to the absence of specific research on this particular compound in the reviewed sources.

Analytical Methodologies and Purity Assessment of Pyridine, 3 Cyclohexyl 4 Ethoxy

Chromatographic Techniques for Separation and Quantification (HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of "Pyridine, 3-cyclohexyl-4-ethoxy-". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, each offering distinct advantages for the analysis of this substituted pyridine (B92270) derivative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For "Pyridine, 3-cyclohexyl-4-ethoxy-", a reverse-phase HPLC method is typically the most suitable approach. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of "Pyridine, 3-cyclohexyl-4-ethoxy-" would likely utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure good resolution from potential impurities. Detection is commonly achieved using a UV detector, with the wavelength set to the maximum absorbance of the pyridine ring system, typically around 260-280 nm.

Table 1: Illustrative HPLC Parameters for the Analysis of Pyridine, 3-cyclohexyl-4-ethoxy-

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of "Pyridine, 3-cyclohexyl-4-ethoxy-", GC represents a powerful analytical tool. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, would be appropriate. The oven temperature would be programmed to increase gradually to ensure the separation of compounds with different boiling points. A Flame Ionization Detector (FID) is a common choice for quantification due to its high sensitivity to organic compounds.

Table 2: Illustrative GC Parameters for the Analysis of Pyridine, 3-cyclohexyl-4-ethoxy-

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

Purity Determination and Impurity Profiling of Synthetic Batches of Pyridine, 3-cyclohexyl-4-ethoxy-

The purity of synthetic batches of "Pyridine, 3-cyclohexyl-4-ethoxy-" is a critical quality attribute. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. A comprehensive impurity profile is essential for understanding and controlling the manufacturing process.

The synthesis of 4-alkoxypyridines can involve the reaction of a 4-halopyridine with an alcohol in the presence of a base. semanticscholar.org Potential impurities in "Pyridine, 3-cyclohexyl-4-ethoxy-" could therefore include unreacted starting materials such as 3-cyclohexyl-4-chloropyridine and ethanol (B145695), as well as by-products from side reactions. For instance, if the starting material is 3-cyclohexyl-4-hydroxypyridine, N-alkylation could occur as a side reaction, leading to the formation of a pyridone isomer. semanticscholar.org

The chromatographic methods described in section 8.1 are the primary tools for purity determination. By analyzing a sample against a reference standard of known purity, the percentage purity of the batch can be calculated. Impurity profiling involves the identification and quantification of each individual impurity. This often requires the isolation of impurities for structural elucidation by spectroscopic techniques or the use of hyphenated techniques like GC-MS and LC-MS.

Table 3: Potential Impurities in Synthetic Batches of Pyridine, 3-cyclohexyl-4-ethoxy-

| Impurity Name | Potential Origin |

| 3-Cyclohexyl-4-chloropyridine | Unreacted starting material |

| Ethanol | Unreacted starting material |

| 1-Ethyl-3-cyclohexylpyridin-4(1H)-one | Isomeric by-product from N-alkylation |

| Pyridine, 3-cyclohexyl- | Precursor impurity |

| Pyridine, 4-ethoxy- | Precursor impurity |

Stability Studies of Pyridine, 3-cyclohexyl-4-ethoxy- under Varied Environmental Conditions